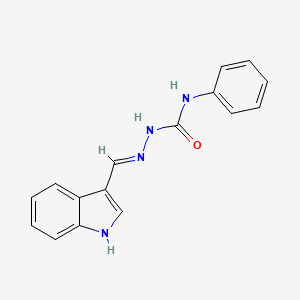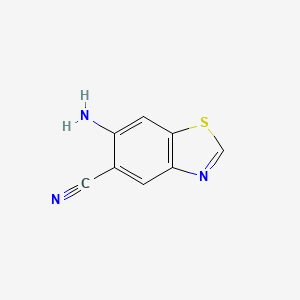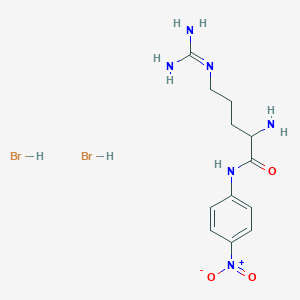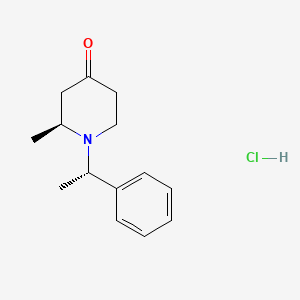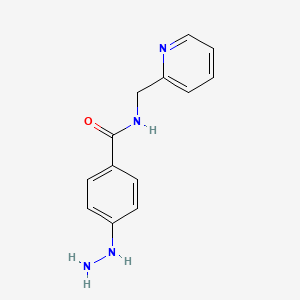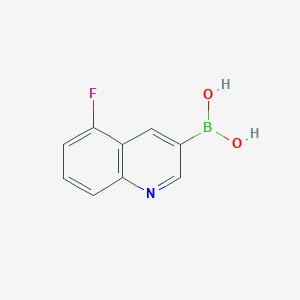
(5-Fluoro-3-quinolinyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluoro-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boronic acid functionalities makes it a versatile building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Fluoro-3-quinolinyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques for the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and scalable synthesis of the compound by reacting heteroaryl halides with boronic esters under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: (5-Fluoro-3-quinolinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: Typically performed under mild conditions with temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(5-Fluoro-3-quinolinyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Fluoro-3-quinolinyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
In biological applications, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and inhibition of enzymes .
Comparación Con Compuestos Similares
(3-Quinolinyl)boronic acid: Lacks the fluorine substitution, making it less reactive in certain coupling reactions.
(5-Fluoroquinoline-8-boronic acid): Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorine atom and the boronic acid group in (5-Fluoro-3-quinolinyl)boronic acid enhances its reactivity and versatility in synthetic applications. The fluorine atom can influence the electronic properties of the molecule, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Propiedades
Número CAS |
1264511-10-5 |
|---|---|
Fórmula molecular |
C9H7BFNO2 |
Peso molecular |
190.97 g/mol |
Nombre IUPAC |
(5-fluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5,13-14H |
Clave InChI |
JMBPQVCINBCPSU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=CC=C2F)N=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


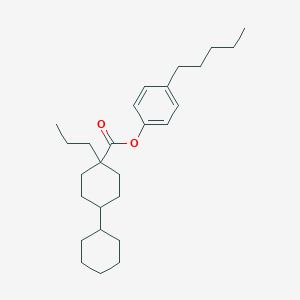
![[(1S,5R,8R,13R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14799224.png)
![tert-butyl N-[5-amino-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14799237.png)
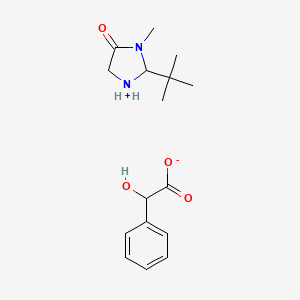
![N-{4-methyl-3-[(3-{4-[(3,4,5-trimethoxyphenyl)amino]-1,3,5-triazin-2-yl}pyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14799244.png)
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![tert-butyl cis-3a-(hydroxymethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14799256.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
